molecular formula C6H9NO3 B055862 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) CAS No. 114046-87-6

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI)

Cat. No.: B055862
CAS No.: 114046-87-6
M. Wt: 143.14 g/mol
InChI Key: AYHHHUNRVBDENF-SCSAIBSYSA-N
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Description

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) is a complex organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxylic acid group, and a methyl ester group. The ® configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a suitable aldehyde and amine, the formation of the pyrrole ring can be achieved through a Paal-Knorr synthesis

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.

    2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,propylester: Similar structure but with a propyl ester group.

Uniqueness

The uniqueness of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) lies in its specific stereochemistry and the presence of the methyl ester group. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

methyl (3R)-3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)5-2-4(8)3-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHHHUNRVBDENF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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